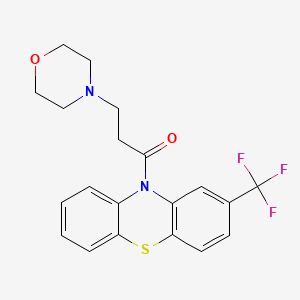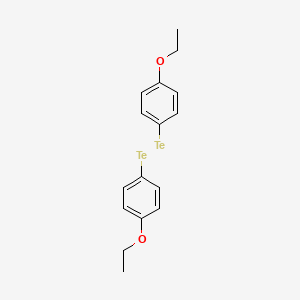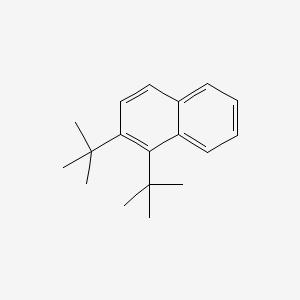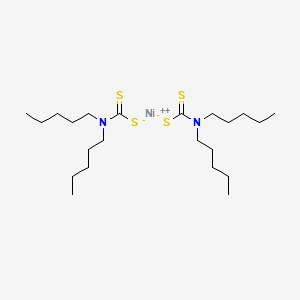![molecular formula C20H15NO4 B14682440 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione CAS No. 37009-33-9](/img/structure/B14682440.png)
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines . This compound is characterized by its unique structure, which includes a hydroxyethyl group and a phenyl group attached to the isoquinoline core.
Preparation Methods
The synthesis of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be achieved through various synthetic routes. One common method involves the reaction of aniline with β-ketoesters to form Schiff bases, which are then cyclized in acidic media to produce the desired isoquinoline derivative . Industrial production methods often involve the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce isoquinoline derivatives with good yields .
Chemical Reactions Analysis
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield tetrahydroquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoquinoline derivatives are studied for their potential therapeutic properties, including anti-malarial, anti-cancer, and analgesic activities . In the industry, these compounds are used as intermediates in the production of dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some isoquinoline derivatives inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione can be compared with other isoquinoline derivatives, such as quinoline and papaverine . While all these compounds share a common isoquinoline core, they differ in their substituents and, consequently, their chemical properties and biological activities. For instance, quinoline is primarily used as an anti-malarial agent, while papaverine is used as a vasodilator . The unique structure of this compound imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
37009-33-9 |
|---|---|
Molecular Formula |
C20H15NO4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-hydroxy-2-(2-hydroxyethyl)-7-phenylbenzo[de]isoquinoline-1,6-dione |
InChI |
InChI=1S/C20H15NO4/c22-9-8-21-11-13-10-16(23)19(24)18-14(12-4-2-1-3-5-12)6-7-15(17(13)18)20(21)25/h1-7,10-11,22-23H,8-9H2 |
InChI Key |
KYGKKHALBWGHMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)N(C=C4C=C(C3=O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



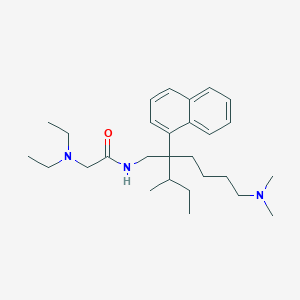

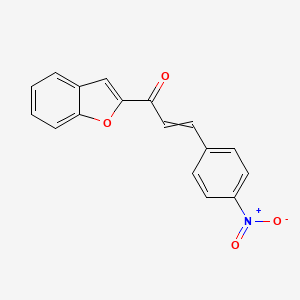
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
